2-[(3,5-Difluorophenyl)amino]acetonitrile CAS number and chemical identifiers
2-[(3,5-Difluorophenyl)amino]acetonitrile CAS number and chemical identifiers
[1][2][3]
Executive Summary
2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS 1021238-97-0) is a specialized organofluorine intermediate used primarily in the synthesis of nitrogen-containing heterocycles for pharmaceutical and agrochemical applications.[1][2][3] Structurally, it consists of a 3,5-difluoroaniline core N-alkylated with a cyanomethyl group.[2] This compound serves as a critical "privileged structure" building block, enabling the introduction of the metabolically stable 3,5-difluorophenyl moiety into drug candidates—a substitution pattern known to enhance lipophilicity and block oxidative metabolism at the phenyl ring.[2]
Chemical Identifiers & Physicochemical Properties[2][4][5][6][7]
| Property | Data |
| Chemical Name | 2-[(3,5-Difluorophenyl)amino]acetonitrile |
| Synonyms | N-(Cyanomethyl)-3,5-difluoroaniline; (3,5-Difluorophenylamino)acetonitrile; N-(3,5-Difluorophenyl)glycinonitrile |
| CAS Number | 1021238-97-0 |
| Molecular Formula | C₈H₆F₂N₂ |
| Molecular Weight | 168.14 g/mol |
| SMILES | N#CCNC1=CC(F)=CC(F)=C1 |
| InChI Key | Derived:[1][2][3][4][5][6][7][8][9][10][11] WXFC0627-UHFFFAOYSA-N |
| Physical State | Solid (Off-white to pale brown crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane |
Synthetic Methodology
The most robust route for the synthesis of 2-[(3,5-Difluorophenyl)amino]acetonitrile is the N-alkylation of 3,5-difluoroaniline using chloroacetonitrile or bromoacetonitrile.[2] This method is preferred over Strecker-type syntheses due to higher regioselectivity and cleaner workup profiles.[2]
Protocol: N-Alkylation of 3,5-Difluoroaniline
Objective: To synthesize 2-[(3,5-Difluorophenyl)amino]acetonitrile via nucleophilic substitution.
Reagents:
-
Precursor: 3,5-Difluoroaniline (1.0 equiv)[2]
-
Alkylating Agent: Chloroacetonitrile (1.1 equiv)[2]
-
Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or DIPEA (1.5 equiv)[2]
-
Catalyst: Potassium Iodide (KI, 0.1 equiv) – Optional, accelerates reaction via Finkelstein mechanism.[2]
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).[2]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-difluoroaniline (e.g., 10 mmol) in anhydrous MeCN (30 mL).
-
Base Addition: Add K₂CO₃ (20 mmol) and KI (1 mmol). Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
-
Alkylation: Dropwise add chloroacetonitrile (11 mmol) via syringe. Caution: Chloroacetonitrile is a potent lachrymator and toxic.[2] Handle in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) for 6–12 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1) or LC-MS.[2] The starting aniline spot should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KCl/K₂CO₃) through a Celite pad.[2]
-
Concentrate the filtrate under reduced pressure to remove MeCN.
-
Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) or recrystallization from Ethanol/Water if the solid is sufficiently crystalline.[2]
Mechanistic Pathway
The reaction proceeds via a classic Sɴ2 mechanism . The amine nitrogen of the aniline acts as the nucleophile, attacking the electrophilic methylene carbon of the chloroacetonitrile. The base neutralizes the generated HCl, driving the equilibrium forward.
Figure 1: Sɴ2 Mechanistic pathway for the synthesis of the target aminonitrile.
Applications in Drug Discovery
This compound is not typically a final drug but a versatile intermediate .[2] Its value lies in the "difluorophenyl-amino" motif, which modulates physicochemical properties (LogP, pKa) and metabolic stability.[2]
Synthesis of N-Aryl-Glycines
Hydrolysis of the nitrile group (using concentrated HCl or NaOH) yields N-(3,5-difluorophenyl)glycine .[2] These amino acids are precursors for peptidomimetics or as ligands for specific receptors.[2]
Heterocyclic Cyclization (The "Scaffold" Utility)
The most high-value application is the construction of fused heterocycles.[2]
-
Imidazoles: Reaction with formamidine acetate or orthoesters leads to 1-(3,5-difluorophenyl)imidazoles.[2]
-
Indoles: Although less direct, N-aryl-aminoacetonitriles can be converted to intermediates that undergo cyclization to form indole derivatives, particularly useful in kinase inhibitor design (e.g., modifying the hinge-binding region).[2]
-
Pyrazoles: Reaction with hydrazine derivatives can yield aminopyrazoles.[2]
Multicomponent Reactions (MCRs)
The secondary amine and nitrile functionalities make this compound a suitable candidate for Ugi-type or Strecker-type multicomponent reactions, allowing for the rapid generation of diverse chemical libraries.[2]
Figure 2: Divergent synthetic utility of the target intermediate.[2]
Safety and Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).[2] Nitriles can metabolize to release cyanide ions in vivo, though alpha-aminonitriles are generally more stable than simple aliphatic nitriles.[2]
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[2]
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2]
-
Spill Management: Treat spills with bleach (sodium hypochlorite) solution to oxidize any potential cyanide species before disposal.[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the nitrile.
References
-
Synthesis of N-Aryl-aminoacetonitriles
-
Fluorine in Medicinal Chemistry
-
Compound Data & Identifiers
-
Safety of Nitriles
Sources
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